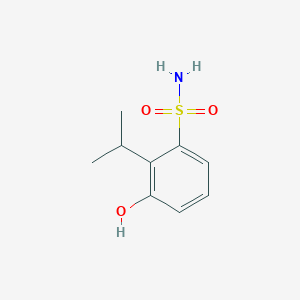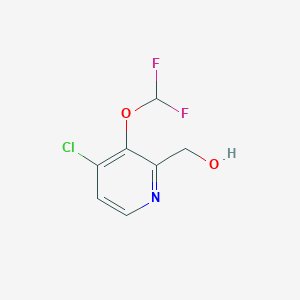
4-Chloro-3-difluoromethoxy-2-hydroxymethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-difluoromethoxy-2-hydroxymethylpyridine is a chemical compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro, difluoromethoxy, and hydroxymethyl groups
Vorbereitungsmethoden
One common method involves the use of Selectfluor® for the fluorination step . Industrial production methods often employ advanced techniques to ensure high yield and purity, such as the use of specific catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
4-Chloro-3-difluoromethoxy-2-hydroxymethylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-difluoromethoxy-2-hydroxymethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-difluoromethoxy-2-hydroxymethylpyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 4-Chloro-3-difluoromethoxy-2-hydroxymethylpyridine stands out due to its unique combination of substituents on the pyridine ring. Similar compounds include:
- 3-Chloro-4-(difluoromethoxy)pyridin-2-ylmethanamine hydrochloride
- N-[3-chloro-4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide
These compounds share some structural similarities but differ in their specific substituents and resulting properties.
Eigenschaften
Molekularformel |
C7H6ClF2NO2 |
|---|---|
Molekulargewicht |
209.58 g/mol |
IUPAC-Name |
[4-chloro-3-(difluoromethoxy)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H6ClF2NO2/c8-4-1-2-11-5(3-12)6(4)13-7(9)10/h1-2,7,12H,3H2 |
InChI-Schlüssel |
WMHKGCFNHQMSTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1Cl)OC(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


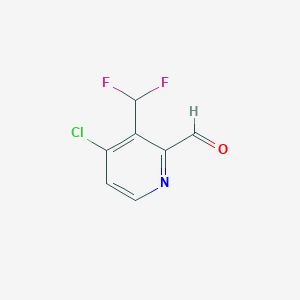
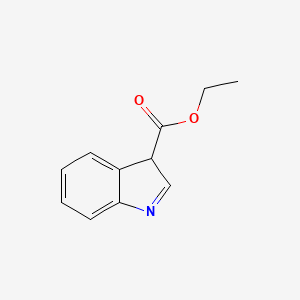
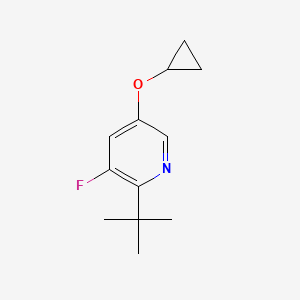
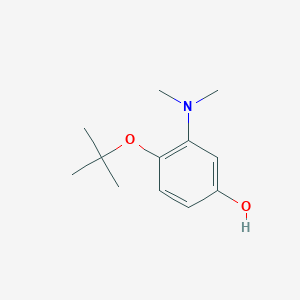
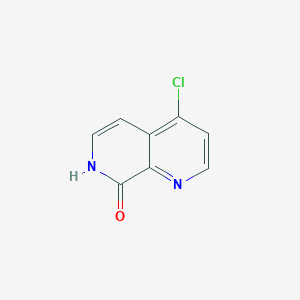
![(1S,2S,7R)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B14853802.png)
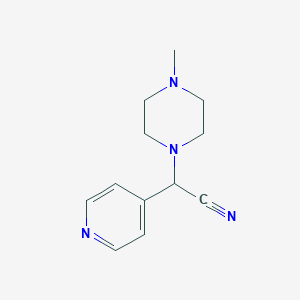
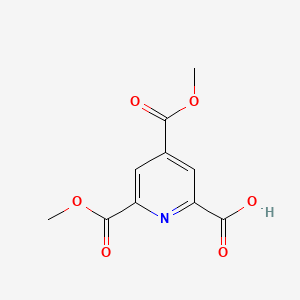
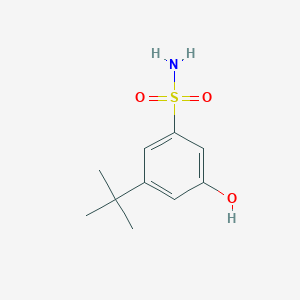
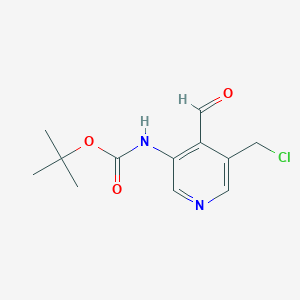
![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)
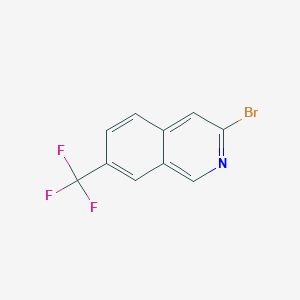
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B14853861.png)
